molecular formula C10H23N3 B3200227 3-(4-Ethylpiperazin-1-yl)-2-methylpropan-1-amine CAS No. 1017465-49-4

3-(4-Ethylpiperazin-1-yl)-2-methylpropan-1-amine

Cat. No. B3200227
CAS RN: 1017465-49-4
M. Wt: 185.31 g/mol
InChI Key: AGQISYKFYHHIMZ-UHFFFAOYSA-N
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Description

“3-(4-Ethylpiperazin-1-yl)-2-methylpropan-1-amine” is a chemical compound that belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the molecular formula C9H17N3 . Theoretical investigations on solvents effect in molecular structure (TD-DFT, MEP, HOMO-LUMO), topological analysis and molecular docking studies of similar compounds have been conducted .

Scientific Research Applications

Advanced Organic Synthesis Applications

Amino-1,2,4-triazoles, while not the same, are structurally related to the compound and serve as a raw material in the fine organic synthesis industry. These compounds are utilized in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility highlights the potential for compounds like 3-(4-Ethylpiperazin-1-yl)-2-methylpropan-1-amine to be used in a similar broad range of applications, from the development of analytical reagents to the creation of heat-resistant polymers and products with fluorescent properties (Nazarov et al., 2021).

Biomedical Research

Hoechst 33258 and its analogs, known for binding to the minor groove of double-stranded B-DNA, offer insights into how structurally related compounds like this compound could be explored for chromosomal and nuclear staining in cell biology. The usage of Hoechst derivatives in plant cell biology for DNA content analysis and chromosome analysis demonstrates the potential biomedical and biochemical applications of similar compounds (Issar & Kakkar, 2013).

Agricultural Chemistry

In agriculture, the use of 1-Methylcyclopropene (1-MCP) to improve the maintenance of fruit and vegetable quality showcases the potential agricultural applications of similar compounds. 1-MCP acts as an inhibitor of ethylene perception, indicating that compounds like this compound could be explored for their effects on ripening and senescence in agricultural products, further investigating the role of ethylene in these processes (Watkins, 2006).

Safety and Hazards

The safety data sheet for a similar compound, “1-Ethylpiperazine”, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-3-12-4-6-13(7-5-12)9-10(2)8-11/h10H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQISYKFYHHIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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